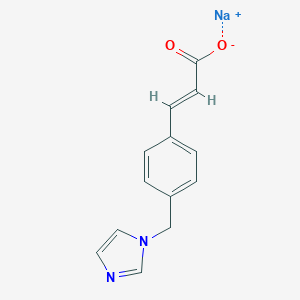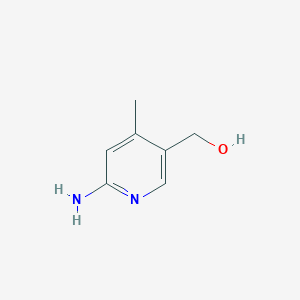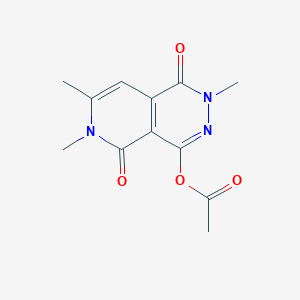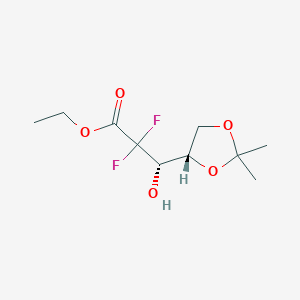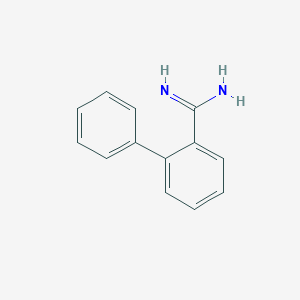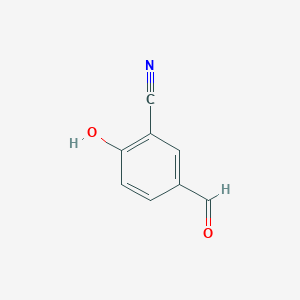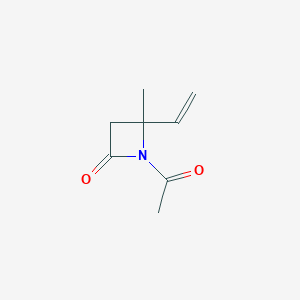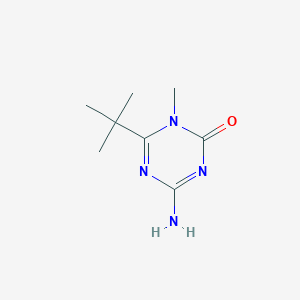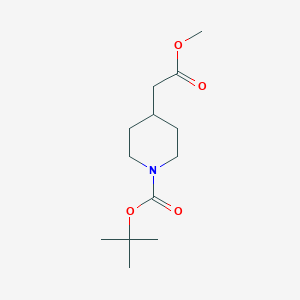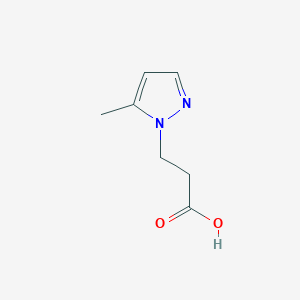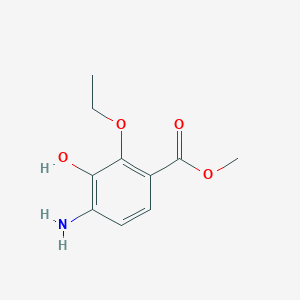![molecular formula C14H9N3O B071346 2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile CAS No. 195298-54-5](/img/structure/B71346.png)
2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile, commonly known as AFMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AFMC is a type of Schiff base compound that has a furan ring and an aniline group attached to it. This chemical compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用机制
The mechanism of action of AFMC is not fully understood, but it is believed to involve the formation of a Schiff base with amino acid residues in proteins, leading to the inhibition of enzymatic activity. AFMC has also been shown to interact with DNA, causing DNA damage and inhibition of DNA replication.
生化和生理效应
AFMC has been shown to have various biochemical and physiological effects, including antitumor, antibacterial, and antifungal activities. AFMC has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, AFMC has been shown to cause DNA damage and inhibit DNA replication.
实验室实验的优点和局限性
AFMC has several advantages for lab experiments, including its high yield and ease of synthesis. AFMC is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, AFMC has some limitations, including its low solubility in water and its potential toxicity, which can limit its use in biological assays.
未来方向
There are several future directions for the study of AFMC, including the development of new synthetic methods for AFMC and its derivatives, the investigation of its potential as a fluorescent probe for the detection of metal ions in biological samples, and the exploration of its antitumor, antibacterial, and antifungal activities. Additionally, the study of AFMC's mechanism of action and its interaction with DNA could provide valuable insights into its potential therapeutic applications.
合成方法
AFMC can be synthesized using various methods, including the reaction of furan-2-carbaldehyde with aniline in the presence of a base such as sodium hydroxide, followed by the addition of malononitrile. Another method involves the reaction of furan-2-carbaldehyde with aniline in the presence of a catalyst such as p-toluenesulfonic acid, followed by the addition of malononitrile. Both methods yield AFMC as a yellow crystalline solid with a high yield.
科学研究应用
AFMC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, AFMC has been investigated for its antitumor, antibacterial, and antifungal activities. AFMC has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples. In material science, AFMC has been used as a building block for the synthesis of new materials with interesting properties such as luminescence and conductivity.
属性
CAS 编号 |
195298-54-5 |
|---|---|
产品名称 |
2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile |
分子式 |
C14H9N3O |
分子量 |
235.24 g/mol |
IUPAC 名称 |
2-[(5-anilinofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H9N3O/c15-9-11(10-16)8-13-6-7-14(18-13)17-12-4-2-1-3-5-12/h1-8,17H |
InChI 键 |
ZNNYZCLRPUUFEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(O2)C=C(C#N)C#N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(O2)C=C(C#N)C#N |
同义词 |
Propanedinitrile, [[5-(phenylamino)-2-furanyl]methylene]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




